molecular formula C14H14ClN B12109336 N-(2-chlorobenzyl)-N-(4-methylphenyl)amine

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine

Cat. No.: B12109336
M. Wt: 231.72 g/mol
InChI Key: NTGSVUKDKVWCDR-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a benzyl group substituted with a chlorine atom at the 2-position and a phenyl group substituted with a methyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine may have various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N-(4-methylphenyl)amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-phenylamine
  • N-(4-methylbenzyl)-N-phenylamine
  • N-(2-chlorophenyl)-N-(4-methylphenyl)amine

Uniqueness

N-(2-chlorobenzyl)-N-(4-methylphenyl)amine is unique due to the specific substitution pattern on the benzyl and phenyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methylaniline

InChI

InChI=1S/C14H14ClN/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3

InChI Key

NTGSVUKDKVWCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CC=C2Cl

Origin of Product

United States

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